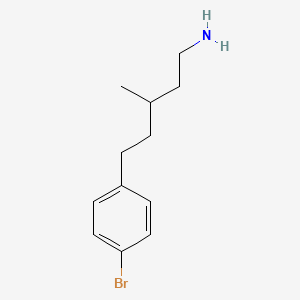

5-(4-Bromophenyl)-3-methylpentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18BrN |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-methylpentan-1-amine |

InChI |

InChI=1S/C12H18BrN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 |

InChI Key |

OLJHFDRVLUADFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 4 Bromophenyl 3 Methylpentan 1 Amine

Retrosynthetic Analysis of the 5-(4-Bromophenyl)-3-methylpentan-1-amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the key structural features: the primary amine, the branched alkyl chain, and the bromophenyl group.

Disconnection Strategies for C-N Bond Formation

The most logical primary disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This approach simplifies the target molecule into a corresponding electrophilic precursor and a nitrogen-containing nucleophile. Transition-metal-catalyzed reactions are a reliable method for forming sp2 C-N bonds, and catalytic methods for sp3 C-N formation are also being explored. nih.gov Organocatalyzed C-N bond formation has also emerged as a sustainable route for the synthesis of amines. researchgate.net

Two principal retrosynthetic disconnections for the C-N bond are:

SN2 Pathway: This involves disconnecting the C-N bond to yield a primary alkyl halide and an ammonia (B1221849) equivalent. This is a classic and straightforward approach to amine synthesis.

Reductive Amination Pathway: This disconnection breaks the C-N bond and a C-H bond on the same carbon, leading back to a carbonyl compound (an aldehyde in this case) and ammonia.

These disconnections lead to key precursors that can be synthesized through various routes.

Approaches for Introducing the Branched Alkyl Chain

The 3-methylpentyl core of the target molecule can be constructed through several established organometallic reactions. A common strategy involves the use of Grignard reagents or organocuprates to form new carbon-carbon bonds. For instance, a Grignard reagent derived from a brominated aromatic compound could react with a suitable electrophile containing the branched alkyl chain.

Strategies for Aryl Halogenation and Functionalization

The 4-bromophenyl moiety is a common structural feature. The bromine atom can be introduced onto the aromatic ring through electrophilic aromatic substitution, typically using bromine in the presence of a Lewis acid catalyst. Alternatively, a pre-functionalized starting material, such as 4-bromoacetophenone, can be utilized as a building block for the synthesis.

Classical and Modern Approaches to Primary Amine Synthesis

Once the appropriate precursors have been identified through retrosynthetic analysis, the crucial step is the formation of the primary amine. Two highly effective and widely used methods are the Gabriel synthesis and reductive amination.

Application of Gabriel Synthesis and Derivatives

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct alkylation of ammonia. wikipedia.orglibretexts.orgchemistrysteps.combyjus.com The reaction proceeds in two main steps:

N-Alkylation of Potassium Phthalimide (B116566): The phthalimide anion, a surrogate for H₂N⁻, acts as a nucleophile and displaces a halide from a primary alkyl halide in an SN2 reaction. wikipedia.orgchemistrysteps.com

Deprotection: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure using hydrazine (B178648). wikipedia.orgnrochemistry.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. N-Alkylation | Potassium phthalimide, primary alkyl halide | N-alkylphthalimide |

| 2. Deprotection (Ing-Manske) | Hydrazine (N₂H₄) | Primary amine, Phthalhydrazide |

| 2. Deprotection (Acid Hydrolysis) | Strong acid (e.g., HCl) | Primary amine salt, Phthalic acid |

While effective for primary alkyl halides, the Gabriel synthesis generally fails with secondary alkyl halides. wikipedia.orgbyjus.com Variations of the Gabriel synthesis have been developed using alternative reagents to phthalimide, which can offer milder reaction conditions and broader substrate scope. wikipedia.org

Reductive Amination Protocols in the Context of the Compound's Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgchemistrysteps.com For the synthesis of a primary amine, this process involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the amine. chemistrysteps.com

Key aspects of this protocol include:

Formation of the Imine: The carbonyl group of the precursor aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine.

Reduction of the Imine: A reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Sodium cyanoborohydride is particularly effective as it is mild enough not to reduce the starting aldehyde but will readily reduce the iminium ion formed in the reaction. chemistrysteps.com

Recent advancements have focused on developing more efficient and selective reductive amination protocols. acs.orgtandfonline.comacs.org These include the use of optimized metal hydride/ammonia systems to minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.orgacs.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| Aldehyde | Ammonia | NaBH₃CN, H₂/Catalyst | Primary Amine |

| Ketone | Ammonia | NaBH₃CN, H₂/Catalyst | Primary Amine |

Nitrile Reduction Pathways and their Efficacy

A highly effective and common strategy for the synthesis of primary amines such as this compound involves the reduction of a corresponding nitrile precursor, in this case, 5-(4-bromophenyl)-3-methylpentanenitrile. The efficacy of this transformation is highly dependent on the choice of reducing agent and reaction conditions.

The two main pathways for nitrile reduction are catalytic hydrogenation and chemical reduction with stoichiometric metal hydrides. wikipedia.orgchemguide.co.uk

Catalytic Hydrogenation : This method is often the most economical for large-scale production. wikipedia.org It involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org A significant challenge in catalytic hydrogenation is the potential for over-alkylation, where the initially formed primary amine attacks an intermediate imine, leading to the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com This side reaction can often be suppressed by conducting the reaction in the presence of ammonia or by using specific catalysts like cobalt boride, which exhibit higher selectivity for the primary amine. wikipedia.org

Stoichiometric Reductions : Potent hydride reagents are highly effective for the clean conversion of nitrites to primary amines. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. chemguide.co.uklibretexts.org Other reagents include borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethyl sulfide (BH₃-SMe₂), which also efficiently reduce nitriles. commonorganicchemistry.com While highly effective, the pyrophoric nature and high reactivity of reagents like LiAlH₄ require careful handling, especially on a larger scale.

The choice between these methods depends on factors such as scale, functional group tolerance, and desired selectivity.

Table 1: Comparison of Common Nitrile Reduction Methods

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni | High pressure & temp. | Economical, scalable | Can produce secondary/tertiary amines |

| H₂, Pd/C | Varies, often with NH₃ | Good functional group tolerance | Byproduct formation possible commonorganicchemistry.com | |

| Stoichiometric Reduction | 1. LiAlH₄ 2. H₂O/H⁺ | THF or Et₂O, reflux | High yield, clean conversion libretexts.org | Pyrophoric, requires inert atmosphere |

Hoffmann Rearrangement and Curtius Rearrangement Considerations

The Hoffmann and Curtius rearrangements represent classical methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. organicchemistrytutor.com Both reactions proceed through a key isocyanate intermediate, which is then hydrolyzed to the amine. jove.comjove.com

Hoffmann Rearrangement : This reaction involves the treatment of a primary amide with bromine (or another halogen) in a strong aqueous base like sodium hydroxide. jove.com For the synthesis of the target compound, this would necessitate starting with 6-(4-bromophenyl)-4-methylhexanamide. The reaction mechanism involves deprotonation of the amide, halogenation to an N-haloamide, a second deprotonation, and finally, the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, expelling the halide ion to form the isocyanate. jove.com Subsequent hydrolysis and decarboxylation yield the primary amine. jove.com

Curtius Rearrangement : This pathway begins with an acyl azide, which can be prepared from a corresponding carboxylic acid chloride. organicchemistrytutor.com The acyl azide undergoes a thermally induced rearrangement, expelling nitrogen gas (N₂) to form the isocyanate intermediate. jove.commasterorganicchemistry.com This intermediate can then be hydrolyzed under aqueous conditions to furnish the primary amine. jove.com The Curtius rearrangement is often considered milder than the Hoffmann rearrangement.

Both methods are powerful tools for synthesizing primary amines but require careful consideration of the one-carbon chain shortening in any retrosynthetic analysis. organicchemistrytutor.com

Strategies for C-N Bond Formation with Aryl Halides

Directly forming the C(aryl)-N bond is a modern and versatile approach to synthesizing arylamines. These methods, known as cross-coupling reactions, have become indispensable in synthetic chemistry.

Exploration of Buchwald-Hartwig Amination Conditions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become one of the most powerful methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. mychemblog.com

The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) being particularly effective for coupling challenging substrates. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) |

| Ligand | BINAP, RuPhos, BrettPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination nih.gov |

| Base | NaOtBu, K₂CO₃, LiHMDS | Deprotonates the amine, facilitates formation of the Pd-amido complex mychemblog.com |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

Ullmann-Type Amination Reactions

The Ullmann condensation is a classic copper-promoted C-N bond-forming reaction. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often >200 °C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org These conditions limited the reaction's scope and functional group compatibility.

Modern advancements have led to the development of milder, catalytic Ullmann-type reactions. The introduction of ligands, such as diamines and amino acids (e.g., L-proline), has been shown to accelerate the reaction, allowing it to proceed at significantly lower temperatures (40-90 °C). semanticscholar.orgresearchgate.net These improved protocols have revitalized the Ullmann reaction as a practical alternative to palladium-catalyzed methods, especially given the lower cost of copper. tandfonline.com Facile and practical methods using copper powder as a catalyst in water, without the need for an organic solvent or ligand, have also been reported. acs.org

Copper-Catalyzed and Palladium-Catalyzed Coupling Reactions for Amines

Both palladium- and copper-catalyzed aminations are powerful tools for C-N bond formation, but they offer complementary advantages. acs.org

Palladium-Catalyzed (Buchwald-Hartwig) : Generally offers a broader substrate scope, including less reactive aryl chlorides, and typically proceeds under milder conditions. acs.orgresearchgate.net The catalyst systems are well-understood, and a wide array of highly efficient ligands are commercially available, making the reaction reliable and versatile. semanticscholar.org The primary drawback is the high cost and potential toxicity of palladium.

Copper-Catalyzed (Ullmann) : The main advantage is the low cost and high abundance of copper. tandfonline.com While modern ligand-assisted protocols have significantly improved reaction conditions, they can still be more substrate-dependent than their palladium counterparts. tandfonline.com For certain applications, particularly in large-scale industrial processes where cost is a major driver, copper-catalyzed systems are highly attractive.

The choice between palladium and copper catalysis often depends on a balance of substrate reactivity, desired reaction conditions, cost considerations, and scalability.

Transition Metal-Free Amination Approaches

While transition metal catalysis dominates C-N bond formation, several metal-free alternatives exist. These methods are attractive from a sustainability and cost perspective, as they avoid expensive and potentially contaminating heavy metals.

One approach involves nucleophilic aromatic substitution (SₙAr), but this is generally limited to aryl halides that are "activated" by strong electron-withdrawing groups. For an electron-neutral substrate like a bromophenyl group, this pathway is not typically feasible.

More recent developments include:

Base-promoted amination : Using very strong bases, such as potassium hexamethyldisilazide (KHMDS), in solvents like dioxane can promote the amination of aryl halides, potentially through a benzyne (B1209423) intermediate mechanism. uzh.ch

Photoredox Catalysis : Light-mediated photoredox catalysis has emerged as a powerful tool to induce C-N bond formation under mild conditions, often using nickel salts in conjunction with a photosensitizer. nih.gov

Solvated Electron-Promoted Amination : A novel approach utilizes solvated electrons, generated from alkali metals like lithium, to activate aryl halides towards amination. nih.govdigitellinc.com This method avoids transition metals entirely and can proceed under ambient conditions, offering a sustainable pathway for C-N bond formation. nih.gov

These transition-metal-free strategies represent a growing field and offer promising alternatives to traditional cross-coupling reactions. uzh.ch

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is paramount due to the often differing pharmacological activities of stereoisomers. This section explores various strategies to control the stereochemistry at the C3 position of the pentan-1-amine backbone.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective pathways aim to produce a single enantiomer of the target molecule. A plausible approach for the synthesis of this compound involves the asymmetric reduction of a suitable prochiral precursor. For instance, an unsaturated intermediate such as (E/Z)-5-(4-bromophenyl)-3-methylpent-2-en-1-amine could undergo asymmetric hydrogenation using a chiral transition metal catalyst to furnish the desired enantiomerically enriched amine. researchgate.net

Another viable strategy is the diastereoselective synthesis, where a chiral auxiliary is employed to direct the stereochemical outcome of a reaction, followed by its removal. This approach allows for the formation of one diastereomer over others, which can then be converted to the desired enantiopure product.

A key C-C bond-forming reaction that can be rendered stereoselective is the Michael addition. The asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by reduction and amination, can establish the chiral center at the 3-position with high stereocontrol. researchgate.netresearchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or pseudoephenamine, can be attached to a carboxylic acid precursor, (4-bromophenyl)acetic acid, to form a chiral amide. nih.govharvard.edu Alkylation of the enolate of this amide with a methyl halide would proceed with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-(4-bromophenyl)butanoic acid, a key intermediate that can be further elaborated to the target amine.

Evans oxazolidinones are another class of effective chiral auxiliaries that could be employed in a similar manner to direct the stereoselective alkylation of a carboxylic acid derivative. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Cleavage Conditions | Auxiliary Recovery |

| Pseudoephedrine | 95:5 to >99:1 | Mild acidic or basic hydrolysis | Good to excellent |

| Pseudoephenamine | 98:2 to >99:1 | Mild acidic or basic hydrolysis | Good to excellent |

| Evans Oxazolidinone | >99:1 | LiOH/H₂O₂ or other methods | Good to excellent |

Note: The data in this table is representative of typical results for these chiral auxiliaries in asymmetric alkylation reactions and is not specific to the synthesis of this compound.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Asymmetric Hydrogenation: A key strategy for the synthesis of this compound could involve the asymmetric hydrogenation of a prochiral imine or enamine precursor. nih.gov Chiral iridium or ruthenium complexes are often employed as catalysts for such transformations, achieving high enantioselectivities. researchgate.net For example, the direct asymmetric reductive amination of 5-(4-bromophenyl)-3-methylpentan-2-one with ammonia under hydrogen pressure using a chiral catalyst could directly yield the target amine.

Asymmetric Michael Addition: Organocatalysis has emerged as a powerful tool for enantioselective C-C bond formation. mdpi.commdpi.com A chiral amine catalyst could be used to facilitate the asymmetric Michael addition of a propanal derivative to 1-bromo-4-(2-nitrovinyl)benzene. The resulting nitro aldehyde could then be converted to the target amine through reduction of the nitro group and oxidation of the aldehyde followed by reduction.

Table 2: Potential Asymmetric Catalytic Routes

| Reaction Type | Catalyst Type | Precursor | Potential Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Ru-phosphine complex | 5-(4-bromophenyl)-3-methylpent-1-en-1-amine | >95% |

| Asymmetric Reductive Amination | Chiral Ir-diamine complex | 5-(4-bromophenyl)-3-methylpentan-2-one | >90% |

| Asymmetric Michael Addition | Chiral Diarylprolinol Silyl Ether | Propanal and 1-bromo-4-(2-nitrovinyl)benzene | >98% |

Note: The data presented is based on analogous reactions and serves as a predictive model for the synthesis of this compound.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or cost-effective, the resolution of a racemic mixture can be employed to separate the desired enantiomer.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated and unreacted enantiomers. nih.govjocpr.com For the resolution of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer with an acyl donor like ethyl acetate. mdpi.commdpi.com This would result in the formation of an amide from one enantiomer while leaving the other enantiomer as the free amine, which can then be separated. nih.gov

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles in the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes.

Reaction Mechanisms and Kinetics of 5 4 Bromophenyl 3 Methylpentan 1 Amine Transformations

Mechanism of Nucleophilic Substitution at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine group in 5-(4-Bromophenyl)-3-methylpentan-1-amine makes it a potent nucleophile. This nucleophilicity is the driving force for a variety of substitution reactions, including alkylation and acylation, leading to the formation of a diverse range of derivatives.

Alkylation: The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. The amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This initial alkylation, however, increases the nucleophilicity of the amine, making the secondary amine product more reactive than the starting primary amine. Consequently, the reaction often continues, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. The relative rates of these successive alkylations can be influenced by steric hindrance around the nitrogen atom and the specific reaction conditions employed.

Acylation: In contrast to alkylation, acylation of this compound with acyl chlorides or anhydrides is a more controlled process. The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to yield an amide and a leaving group. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This deactivation prevents further acylation, allowing for the selective formation of the mono-acylated product.

| Reaction Type | Reagent Example | Mechanism | Key Kinetic Factors | Product Class |

| Alkylation | Methyl Iodide | SN2 | Steric hindrance, reagent concentration | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acetyl Chloride | Nucleophilic Acyl Substitution | Electrophilicity of carbonyl carbon | Amide |

The nucleophilic character of the amine in this compound allows for its conversion into a variety of important functional groups.

Amides: As discussed, amides are readily formed by acylation. The kinetics of amide formation are influenced by the electrophilicity of the acylating agent and the nucleophilicity of the amine. Electron-withdrawing groups on the acylating agent increase the reaction rate, while bulky substituents on either reactant can decrease the rate due to steric hindrance.

Ureas: Ureas are typically synthesized by reacting the amine with an isocyanate. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the urea. This reaction is generally rapid and exothermic. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by reaction with another amine, can also produce ureas.

Carbamates: Carbamates can be prepared by reacting this compound with a chloroformate or by reacting it with an alcohol in the presence of a coupling agent that activates the alcohol towards nucleophilic attack. The reaction with a chloroformate proceeds via a nucleophilic acyl substitution mechanism, similar to acylation.

| Derivative | Reagent Type | General Mechanism | Relative Rate |

| Amide | Acyl Chloride | Nucleophilic Acyl Substitution | Fast |

| Urea | Isocyanate | Nucleophilic Addition | Very Fast |

| Carbamate | Chloroformate | Nucleophilic Acyl Substitution | Fast |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the ring: the bromine atom and the alkylamine side chain.

The bromine atom is a deactivating but ortho, para-directing group. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+M), where it can stabilize the arenium ion intermediate.

The alkyl group is generally considered a weak activating group and is also ortho, para-directing due to hyperconjugation and a weak inductive effect. However, the presence of the amine group at the end of the chain can influence its electronic effect, especially under acidic conditions where it would be protonated to form an electron-withdrawing ammonium group (-NH3+), which is a meta-director.

In the case of this compound, the bromine is at the para position relative to the alkyl chain. Therefore, the positions ortho to the alkyl chain (and meta to the bromine) and the positions meta to the alkyl chain (and ortho to the bromine) are the sites for potential substitution. The directing effects of the two groups are therefore in opposition. The outcome will depend on the reaction conditions. Under neutral or basic conditions, the weakly activating alkyl group will reinforce the ortho-directing nature of the bromine, favoring substitution at the positions ortho to the bromine (meta to the alkyl chain). Under strongly acidic conditions, the protonated amine will become a deactivating, meta-directing group, which would direct incoming electrophiles to the same positions (ortho to the bromine). Therefore, substitution is most likely to occur at the positions ortho to the bromine atom.

| Substituent | Electronic Effect | Directing Effect |

| -Br | Deactivating (-I > +M) | Ortho, Para |

| -Alkyl Chain | Weakly Activating (+I) | Ortho, Para |

| -Alkyl-NH3+ | Deactivating (-I) | Meta |

Aryl bromides can undergo halogen exchange reactions, although this typically requires specific catalysts or harsh conditions. One notable transformation is the "halogen dance" reaction, which involves the migration of a halogen atom on an aromatic ring under the influence of a strong base. beilstein-archives.orgnucleos.comwikipedia.orgbeilstein-archives.org This rearrangement proceeds through a series of deprotonation and metal-halogen exchange steps. While not a common reaction under standard electrophilic or nucleophilic substitution conditions, it is a potential pathway to consider when the molecule is subjected to organometallic reagents or very strong bases. The Finkelstein reaction, which involves the exchange of one halogen for another, is generally more facile for alkyl halides than for aryl halides. lookchem.comprinceton.edu

Reaction Pathways Involving the Alkyl Chain

The alkyl chain of this compound is generally the least reactive portion of the molecule under many conditions. However, its conformation and the presence of the methyl group can influence the reactivity of the terminal amine through steric effects. Furthermore, under certain conditions, intramolecular reactions can occur. For instance, intramolecular cyclization could potentially be induced if the amine were converted to a suitable leaving group or if a reactive site were generated on the alkyl chain, though such reactions are not typically spontaneous and would require specific reagents to facilitate them. nih.govnih.govresearchgate.net

Functionalization of Secondary Carbon Centers

The structure of this compound features several secondary carbon centers that are potential sites for functionalization. The reactivity of these C-H bonds can be influenced by the neighboring functional groups, primarily the amine and the bromophenyl moieties.

Selective functionalization of secondary C-H bonds in the presence of a primary amine is a significant challenge in synthetic chemistry. nih.gov However, modern catalytic systems have shown promise in achieving such transformations. For instance, transition metal-catalyzed C-H activation can offer a pathway to introduce new functional groups. The specific site of functionalization would depend on factors such as the catalyst used, directing group effects of the amine, and the inherent electronic and steric properties of the molecule.

Potential Functionalization Reactions:

Oxidation: Controlled oxidation could lead to the formation of ketones or alcohols at the secondary carbon positions. The regioselectivity would be a critical aspect to control.

Halogenation: Introduction of a second halogen atom could be achieved under specific conditions, though this might also affect the existing bromo-aryl group.

Alkylation and Arylation: Cross-coupling reactions, potentially guided by the amine group, could enable the formation of new carbon-carbon bonds at secondary positions.

Radical Reactions and their Potential

The presence of C-H bonds and the bromo-aryl group in this compound suggests the potential for radical-mediated transformations. Radical reactions can be initiated by light, heat, or radical initiators.

One plausible radical reaction is the intramolecular cyclization . A radical generated at a suitable position on the pentyl chain could potentially attack the aromatic ring, leading to the formation of a new cyclic structure. The feasibility of such a reaction would depend on the stability of the radical intermediate and the geometric constraints of the molecule.

Furthermore, the bromine atom on the phenyl ring can participate in radical reactions. For instance, under certain conditions, it could be abstracted to form an aryl radical, which could then undergo various coupling reactions. Visible-light-mediated processes have emerged as powerful tools for generating radicals under mild conditions and could be applicable for transformations of this compound. rsc.org

Kinetic Studies of Key Synthetic and Derivatization Steps

Kinetic studies are crucial for understanding the rates of chemical reactions and optimizing reaction conditions. While specific kinetic data for this compound is scarce, general principles of reaction kinetics for amine synthesis and derivatization can be applied.

Determination of Rate Constants and Activation Energies

The synthesis of primary amines like this compound often involves nucleophilic substitution or reductive amination. The rates of these reactions are typically determined by monitoring the concentration of reactants or products over time.

The Arrhenius equation , k = Ae-Ea/RT, is fundamental in determining the activation energy (Ea) of a reaction, which is the minimum energy required for the reaction to occur. libretexts.orgfsu.edu By measuring the rate constant (k) at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. fsu.edu

Hypothetical Kinetic Data for a Derivatization Reaction:

To illustrate, consider a hypothetical derivatization reaction of the primary amine with an acyl chloride. The reaction progress could be monitored using techniques like chromatography or spectroscopy.

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

From this data, the activation energy could be determined, providing insights into the energy barrier of the reaction.

Influence of Catalysts and Reaction Conditions on Kinetics

Catalysts play a pivotal role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. solubilityofthings.comlibretexts.org

For reactions involving amines, both acid and base catalysis are common. For instance, in the formation of an imine as an intermediate in reductive amination, acid catalysis is typically employed. The concentration and type of catalyst can significantly impact the reaction kinetics. ajpojournals.org An optimal catalyst concentration often exists, beyond which the rate may not increase or could even decrease due to side reactions or catalyst inhibition. ajpojournals.org

Factors Influencing Reaction Kinetics:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. solubilityofthings.com

Solvent: The polarity and protic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate.

Concentration of Reactants: According to the rate law, the rate of reaction is typically dependent on the concentration of the reactants raised to a certain power (the reaction order).

In the context of derivatization, the choice of reagent and reaction conditions is critical. For example, the derivatization of amines for analytical purposes, such as gas chromatography, is a well-studied area where reaction conditions are optimized for efficiency and yield. nih.gov

Derivatization and Chemical Modification Studies of 5 4 Bromophenyl 3 Methylpentan 1 Amine

Functional Group Interconversions on the Amine Moiety

The primary amine group of 5-(4-Bromophenyl)-3-methylpentan-1-amine is a versatile functional group that can undergo numerous transformations, allowing for the synthesis of various amine classes and the introduction of protecting groups.

Conversion to Other Amine Classes (Secondary, Tertiary)

The primary amine can be converted to secondary and tertiary amines through N-alkylation reactions. These reactions typically involve the treatment of the primary amine with an alkyl halide. For instance, reaction with one equivalent of an alkyl halide can yield a secondary amine, while the use of excess alkylating agent or a stronger base can lead to the formation of a tertiary amine. chemguide.co.uklibretexts.org The reaction proceeds through nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

Another method for the synthesis of secondary and tertiary amines is reductive amination. libretexts.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN). libretexts.org

A variety of catalysts, including ruthenium, iridium, and cobalt complexes, have been developed to facilitate the N-alkylation of amines with alcohols, providing a more environmentally friendly alternative to the use of alkyl halides. organic-chemistry.org

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the amine group to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.orgnih.gov Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgmasterorganicchemistry.comfiveable.me

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection of the Boc group is readily achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

The Cbz group can be installed using benzyl chloroformate (CbzCl). A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. organic-chemistry.org Removal of the Cbz group is typically accomplished by catalytic hydrogenation. masterorganicchemistry.com

The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and is known for its lability under basic conditions, often being removed by treatment with piperidine. organic-chemistry.orgmasterorganicchemistry.com This allows for selective deprotection in the presence of acid-labile protecting groups like Boc. organic-chemistry.org

Formation of Ammonium (B1175870) Salts

As a basic compound, this compound readily reacts with acids to form ammonium salts. This reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by a proton from the acid. The resulting ammonium salt is an ionic compound composed of the protonated amine cation and the conjugate base of the acid.

The formation of ammonium salts is often used to improve the water solubility and crystallinity of amines, which can be advantageous for purification and handling. The specific properties of the salt, such as its melting point and solubility, will depend on the acid used for its formation.

Transformations of the Bromophenyl Group

The bromophenyl group of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the structural diversity of its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds to the aromatic ring. nih.govresearchgate.net The bromine atom on the phenyl ring can be readily replaced by a variety of substituents using these methods.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govtcichemicals.comlibretexts.org This reaction is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com

The Heck reaction , also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of styrenyl derivatives. wikipedia.org The mechanism typically involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira reaction is a cross-coupling reaction between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the formation of arylalkynes. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | Biaryl |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne |

Lithiation and Grignard Reactions

The bromine atom of the bromophenyl group can be exchanged with a lithium atom through a process called lithiation, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups onto the aromatic ring.

Similarly, the bromophenyl group can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound, or Grignard reagent, is also a strong nucleophile and can participate in reactions with various electrophiles to form new carbon-carbon bonds.

Both lithiation and Grignard reactions provide a means to introduce a diverse array of substituents onto the phenyl ring, further expanding the chemical space accessible from this compound.

Direct Arylation and Reductive Debromination

The presence of a bromine atom on the phenyl ring of this compound serves as a versatile handle for further aromatic functionalization, primarily through cross-coupling reactions. Direct arylation, a powerful tool in modern organic synthesis, allows for the formation of carbon-carbon bonds between two aromatic rings. In the context of this compound, the aryl bromide can be coupled with other aromatic or heteroaromatic partners.

Palladium-catalyzed direct arylation reactions are a common method for this type of transformation. These reactions typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the aryl bromide with a C-H bond of another arene. While specific studies on this compound are not extensively documented, the general principles of direct arylation of aryl bromides are well-established. The primary amine functionality in the molecule may require protection prior to the coupling reaction to prevent side reactions, such as N-arylation.

Conversely, the bromine atom can be removed through reductive debromination. This process replaces the bromine atom with a hydrogen atom, yielding the corresponding 5-phenyl-3-methylpentan-1-amine. Catalytic hydrogenation is a common method for achieving this, often employing a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. This reaction is generally efficient and chemoselective, leaving other functional groups like the primary amine intact.

Table 1: Potential Arylation and Debromination Reactions of this compound

| Reaction Type | Reagents and Conditions (General) | Expected Product |

| Direct Arylation | Aryl/Heteroaryl Partner, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based), Base (e.g., K2CO3), Solvent (e.g., DMAc or Dioxane) | 5-(Biphenyl-4-yl)-3-methylpentan-1-amine or related biaryl derivatives |

| Reductive Debromination | H2, Pd/C, Solvent (e.g., Ethanol or Methanol) | 5-Phenyl-3-methylpentan-1-amine |

Modifications of the Pentane (B18724) Backbone

Modifications to the pentane backbone of this compound present a different set of synthetic challenges and opportunities compared to the modifications of the aromatic ring.

Functionalization at Various Carbon Positions

The aliphatic pentane chain is generally less reactive than the aryl bromide or the primary amine. Direct functionalization of the C-H bonds on the pentane backbone is challenging due to their relative inertness. However, modern synthetic methods offer potential strategies for such transformations.

One hypothetical approach could involve directed C-H activation, where the primary amine or a derivative thereof directs a metal catalyst to a specific C-H bond on the pentane chain. This could allow for the introduction of new functional groups at positions that are otherwise difficult to access. For instance, a directing group could facilitate oxidation or halogenation at a specific carbon atom.

Another strategy could involve the initial conversion of the primary amine to a different functional group that could then influence the reactivity of the pentane backbone. For example, conversion to a suitable leaving group could pave the way for intramolecular substitution reactions. However, without specific literature precedents for this molecule, these remain theoretical possibilities based on established reactivity patterns in similar systems.

Cyclization Reactions (if applicable)

The structure of this compound, with a primary amine and an aryl bromide separated by a flexible alkyl chain, is conducive to intramolecular cyclization reactions to form heterocyclic structures.

One plausible cyclization is an intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction would involve the coupling of the primary amine with the aryl bromide to form a six-membered heterocyclic ring, specifically a tetrahydroquinoline derivative. This type of reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. The reaction would typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The substitution pattern on the resulting tetrahydroquinoline would be determined by the structure of the starting material.

Table 2: Potential Intramolecular Cyclization of this compound

| Reaction Type | Reagents and Conditions (General) | Expected Product |

| Intramolecular Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 7-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline derivative (fused ring system) |

It is important to note that the feasibility and outcome of these proposed reactions would need to be confirmed through experimental investigation, as the specific steric and electronic properties of this compound will influence its reactivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign all proton and carbon signals and to deduce the stereochemical arrangement of the molecule.

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(4-Bromophenyl)-3-methylpentan-1-amine is expected to exhibit distinct signals for each unique proton environment. The aromatic protons on the bromophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, as two doublets due to ortho- and meta-coupling. The aliphatic protons would be found in the upfield region. The protons of the aminomethylene group (-CH₂-NH₂) would likely appear as a triplet, while the methyl group at the 3-position would be a doublet. The remaining methylene (B1212753) and methine protons would present as complex multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The bromophenyl group would show four distinct signals in the aromatic region (around 120-140 ppm), with the carbon attached to the bromine atom being significantly shielded. The aliphatic carbons would resonate in the upfield region (approximately 10-50 ppm). The chemical shifts of the individual carbons can be predicted based on established increments and comparison with similar structures.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. The chemical shift would confirm the presence of the amine functionality.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~2.7 (t) | ~42 |

| C2 | ~1.5 (m) | ~35 |

| C3 | ~1.8 (m) | ~33 |

| C4 | ~1.3 (m) | ~40 |

| C5 | ~2.5 (t) | ~38 |

| C6 (C-CH₃) | ~0.9 (d) | ~20 |

| C7 (Ar-C) | - | ~140 |

| C8, C12 (Ar-CH) | ~7.1 (d) | ~130 |

| C9, C11 (Ar-CH) | ~7.4 (d) | ~132 |

| C10 (Ar-C-Br) | - | ~120 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aliphatic protons, allowing for the tracing of the pentan-1-amine backbone from the aminomethylene group (H-1) to the methylene group adjacent to the aromatic ring (H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show correlations from the protons on C-5 to the aromatic carbons, confirming the attachment of the pentyl chain to the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry of the molecule, as it can reveal through-space interactions between protons that are not directly bonded.

Advanced NMR Experiments for Stereochemical Assignment

Since this compound possesses a chiral center at the C-3 position, advanced NMR techniques can be employed to determine its stereochemistry. This often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). By converting the enantiomers into diastereomers with a CDA, their NMR spectra will no longer be identical, allowing for their differentiation and potentially the assignment of the absolute configuration by comparing the chemical shifts with established models.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₂H₁₈BrN), the calculated exact mass of the molecular ion [M+H]⁺ would be a key piece of data for its identification.

Calculated Exact Mass

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₂H₁₈⁷⁹BrN | 255.0623 |

| [M]⁺ | C₁₂H₁₈⁸¹BrN | 257.0602 |

| [M+H]⁺ | C₁₂H₁₉⁷⁹BrN | 256.0699 |

| [M+H]⁺ | C₁₂H₁₉⁸¹BrN | 258.0678 |

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between C-4 and C-5 would be favorable due to the formation of a stable benzylic carbocation or radical.

Loss of the bromine atom: Fragmentation involving the loss of the bromine atom could also be observed.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule, thus corroborating the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For "this compound," these methods would provide a characteristic fingerprint, confirming the presence of the primary amine, alkyl, and aromatic moieties.

In the IR spectrum of a primary amine, two distinct bands are typically observed in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. Another significant absorption for primary amines is the N-H scissoring (bending) vibration, which appears in the range of 1590-1650 cm⁻¹. The presence of the alkyl chain (methyl and pentane (B18724) backbone) would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The aromatic ring (4-bromophenyl group) would exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-Br stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch would produce strong and easily identifiable signals. The symmetric "ring breathing" vibration of the para-substituted benzene (B151609) ring is a particularly strong and characteristic Raman band.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400-3500 (medium) | Weak |

| Symmetric N-H Stretch | 3300-3400 (medium) | Weak | |

| N-H Scissoring (Bending) | 1590-1650 (medium) | Weak | |

| Alkyl (C-H) | C-H Stretch | 2850-2960 (strong) | Strong |

| C-H Bend | 1375-1465 (medium) | Medium | |

| Aromatic (C₆H₄) | C-H Stretch | 3000-3100 (medium) | Strong |

| C=C Stretch | 1450-1600 (medium-strong) | Strong | |

| Bromine (C-Br) | C-Br Stretch | 500-600 (strong) | Strong |

Note: The intensities are predicted and may vary in an actual experimental spectrum.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like "this compound," single-crystal X-ray diffraction can unambiguously establish its absolute configuration (R or S) at the stereocenter (the carbon at the 3-position). This is achieved through the anomalous dispersion of X-rays by the atoms, particularly the heavier bromine atom, which allows for the differentiation between the two enantiomers.

While specific crystallographic data for "this compound" is not publicly available, a hypothetical crystal structure would reveal key structural parameters. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the expected geometry of the molecule. For instance, the C-Br bond length in the bromophenyl group is anticipated to be around 1.90 Å. The crystal packing would likely be influenced by hydrogen bonding interactions involving the primary amine group (N-H···N or N-H···Br) and van der Waals forces.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| β (°) | 105 |

| Volume (ų) | 725 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.25 |

| Key Bond Length (C-Br) (Å) | ~1.90 |

| Key Bond Length (C-N) (Å) | ~1.47 |

Note: This data is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this category for determining the enantiomeric excess (ee) of a chiral compound.

For "this compound," which possesses a chiral center at the 3-position, each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration and the concentration of the enantiomer.

A typical approach for determining the enantiomeric excess of a primary amine using CD spectroscopy involves the in-situ formation of a chiral complex with a CD-active host molecule. This is often necessary because the chromophores in the target molecule itself may not exhibit strong enough CD signals. By reacting the amine with a chiral derivatizing agent, a new species with strong Cotton effects is formed. The intensity of the CD signal of this complex is then proportional to the enantiomeric excess of the original amine. Calibration curves are constructed using samples of known enantiomeric composition, which can then be used to determine the ee of an unknown sample.

The aromatic chromophore (4-bromophenyl) in "this compound" would be the primary contributor to its UV absorbance and, consequently, its CD spectrum. The electronic transitions of the benzene ring, typically observed in the 200-280 nm range, would likely give rise to the observable Cotton effects.

Computational and Theoretical Investigations of 5 4 Bromophenyl 3 Methylpentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics and reactivity patterns of 5-(4-Bromophenyl)-3-methylpentan-1-amine.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping reveals the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. In this compound, the MEP analysis identifies the nitrogen atom of the amine group as a region of high negative potential, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group show a positive potential, making them potential sites for nucleophilic interaction. The bromophenyl group also exhibits distinct electrostatic potential regions, influencing its interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of the compound. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical hardness. For this compound, the HOMO is primarily localized on the bromophenyl ring, suggesting it is the main site for electron donation in chemical reactions. The LUMO, on the other hand, is distributed across the molecule, indicating potential sites for accepting electrons.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

This interactive table provides a summary of the key energy values obtained from FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanamine chain necessitates a thorough investigation of its conformational landscape and the influence of the surrounding environment.

Exploration of Preferred Conformations and Rotational Barriers

Conformational analysis has been performed to identify the most stable three-dimensional arrangements of this compound. By rotating the single bonds within the molecule, various conformers were generated and their relative energies calculated. This exploration reveals the preferred spatial orientation of the bromophenyl and methyl groups relative to the amine-terminated chain. The analysis of rotational barriers between different conformations provides information on the molecule's flexibility and the energy required to transition between different shapes.

Solvent Effects on Molecular Conformation

Molecular dynamics simulations have been employed to study the behavior of this compound in different solvent environments. These simulations show that the presence of a solvent can significantly influence the preferred conformation of the molecule. In polar solvents, conformations that maximize the exposure of the polar amine group to the solvent are favored. Conversely, in nonpolar solvents, the molecule may adopt a more folded conformation to minimize the exposure of its polar regions. These solvent-induced conformational changes are crucial for understanding the molecule's behavior in biological systems and in various chemical processes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules. These predictions are invaluable for structural elucidation and for complementing experimental data. The process typically begins with an in silico geometry optimization of the molecule's ground state, followed by calculations specific to each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP. github.io Calculations are typically performed on the optimized molecular geometry. To account for solvent effects, a polarizable continuum model (PCM) can be incorporated. github.io The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Machine learning algorithms are also emerging as a rapid and accurate method for predicting chemical shifts based on large datasets of experimental spectra. nih.govfrontiersin.org

For this compound, distinct chemical shifts would be predicted for the aromatic protons of the bromophenyl ring, the aliphatic protons along the pentanamine chain, and the amine protons. The chirality at the C3 position would theoretically render the adjacent C2 and C4 methylene (B1212753) protons diastereotopic, potentially leading to distinct chemical shifts and more complex splitting patterns, a feature that computational models can help resolve.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using a hypothetical DFT/GIAO method.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-NH₂ | 1.2 - 2.5 (broad) | 42.5 |

| C2-H₂ | 1.55 | 39.8 |

| C3-H | 1.80 | 31.2 |

| C3-CH₃ | 0.95 (d) | 19.5 |

| C4-H₂ | 1.65 | 38.7 |

| C5-H₂ | 2.60 (t) | 34.0 |

| C-Ar (C-Br) | - | 119.5 |

| C-Ar (ortho to C5) | 7.15 (d) | 130.5 |

| C-Ar (meta to C5) | 7.45 (d) | 131.8 |

| C-Ar (ipso to C5) | - | 141.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from the second derivatives of energy with respect to atomic displacements. dtic.mil DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, uniform scaling factors are frequently applied to the computed frequencies to improve their agreement with experimental data. researchgate.netnih.gov

Key predicted vibrational modes for this compound would include N-H stretching of the primary amine group, various C-H stretches (aromatic and aliphatic), C=C stretching within the aromatic ring, and the characteristic C-Br stretch at lower frequencies.

Table 2: Predicted Principal IR Vibrational Frequencies Illustrative data based on DFT calculations for analogous functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Symmetric/Asymmetric Stretch | Primary Amine | 3350 - 3500 | Medium |

| C-H Aromatic Stretch | Phenyl Ring | 3050 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | Alkyl Chain | 2850 - 2960 | Strong |

| N-H Scissoring | Primary Amine | 1590 - 1650 | Medium |

| C=C Aromatic Stretch | Phenyl Ring | 1470 - 1600 | Medium-Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 600 | Strong |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comgithub.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelength (λmax), the oscillator strength (related to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π). youtube.com For this compound, the primary chromophore is the bromophenyl group. The predicted UV-Vis spectrum would be dominated by π → π transitions within this aromatic system.

Table 3: Predicted UV-Vis Absorption Data Hypothetical data based on TD-DFT calculations for the bromophenyl chromophore.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 210 | 0.85 | HOMO → LUMO+1 | π → π |

| 265 | 0.12 | HOMO → LUMO | π → π |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying key intermediates and transition states. A plausible synthesis for this compound could involve several steps, each of which can be modeled computationally.

For instance, a key bond-forming step could be a Grignard reaction. wikipedia.org Computational modeling of such a reaction involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. researchgate.net This is achieved by calculating the energies of the reactants, products, and any intermediates, as well as locating the transition state (TS)—the maximum energy point along the reaction coordinate. researchgate.net DFT methods are well-suited for determining the geometries and energies of these stationary points. nih.govacs.org

The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, can be calculated. This value is critical for understanding the reaction kinetics. By applying Transition State Theory (TST), these energy values can be used to estimate theoretical reaction rate constants. Computational studies can also clarify the role of solvents and model different mechanistic possibilities, such as polar versus single-electron transfer (SET) pathways. researchgate.netnih.gov

Table 4: Hypothetical Energy Profile for a Key Synthetic Step Illustrative relative energies calculated via DFT for a nucleophilic addition step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated starting materials | 0.0 |

| Pre-reaction Complex | Reactants associated in solvent | -5.2 |

| Transition State (TS) | Highest energy point of C-C bond formation | +15.8 |

| Product Complex | Initial product formed | -25.4 |

| Products | Separated final products | -21.0 |

Chirality and Stereochemical Predictions via Computational Methods

This compound possesses a stereocenter at the C3 carbon atom, meaning it exists as a pair of enantiomers: (R)-5-(4-Bromophenyl)-3-methylpentan-1-amine and (S)-5-(4-Bromophenyl)-3-methylpentan-1-amine. While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, NMR spectra), they exhibit different behavior in the presence of other chiral entities, including plane-polarized light.

Computational methods can predict chiroptical properties that distinguish between enantiomers. One of the most important of these is optical rotation, which can be calculated from the frequency-dependent optical rotatory dispersion (ORD). Furthermore, entire chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), can be simulated.

The standard procedure involves first performing a thorough conformational search for both the (R) and (S) enantiomers to identify all stable low-energy conformers. Then, the chiroptical properties for each conformer are calculated, typically using TD-DFT for ECD or DFT for VCD. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the predicted spectrum of the (R)-enantiomer and the (S)-enantiomer to an experimental spectrum, the absolute configuration of the synthesized compound can be determined. nsf.gov This approach provides a powerful, non-destructive alternative to X-ray crystallography for assigning absolute stereochemistry. acs.orgacs.org

Table 5: Predicted Chiroptical Properties Illustrative data for distinguishing between enantiomers.

| Property | (R)-enantiomer | (S)-enantiomer |

| Specific Rotation [α]D (predicted) | +25.8° | -25.8° |

| First Major ECD Cotton Effect (predicted) | Positive at ~265 nm | Negative at ~265 nm |

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is a cornerstone of chemical research. For 5-(4-Bromophenyl)-3-methylpentan-1-amine, future research could focus on creating more sustainable and high-yielding synthetic methods. Current approaches to similar structures often involve multi-step processes that may have limitations in terms of atom economy and environmental impact.

Future investigations could explore:

Asymmetric Synthesis: Developing stereoselective syntheses to isolate specific enantiomers or diastereomers of the compound. This is particularly crucial if the compound is investigated for biological activity, as different stereoisomers can have vastly different effects.

Catalytic Methods: Employing novel transition-metal catalysts or organocatalysts to construct the carbon skeleton or introduce the amine functionality with greater efficiency and selectivity.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and allow for easier scalability of the synthesis.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Linear Synthesis | Well-established reaction types | Lower overall yield, more waste generation |

| Convergent Synthesis | Higher overall yield, easier purification | Requires careful planning of synthetic fragments |

| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme stability and substrate scope |

Expansion of Derivatization Chemistry

The primary amine and the bromophenyl group in this compound offer reactive sites for a wide range of chemical modifications. Expanding the derivatization chemistry of this compound could lead to a library of new molecules with diverse properties.

Future research could focus on:

N-functionalization: Reactions of the primary amine to form amides, sulfonamides, carbamates, and ureas. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and biological activity.

Palladium-Catalyzed Cross-Coupling: Utilizing the aryl bromide for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the creation of a diverse set of analogues with different aromatic substituents.

A table of potential derivatization reactions is provided below:

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential New Functional Group |

| Acylation | Acyl chloride | Amine | Amide |

| Sulfonylation | Sulfonyl chloride | Amine | Sulfonamide |

| Suzuki Coupling | Boronic acid / Pd catalyst | Aryl bromide | Aryl-Aryl |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | Aryl bromide | Aryl-Alkyne |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound, computational modeling could provide valuable insights.

Future research directions include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets or other molecules.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as electrostatic potential maps and frontier molecular orbitals, to predict sites of reactivity.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution or interacting with a surface) to understand its dynamic properties.

Exploration of its Role in Supramolecular Chemistry or Material Science Research

The structural features of this compound, including the aromatic ring and the primary amine, suggest potential applications in supramolecular chemistry and material science.

Potential avenues for exploration include:

Self-Assembly: Investigating the ability of the molecule or its derivatives to form ordered structures through non-covalent interactions like hydrogen bonding and π-stacking.

Coordination Chemistry: Using the amine group as a ligand to coordinate with metal ions, potentially forming novel coordination polymers or metal-organic frameworks (MOFs). The properties of these materials would depend on the coordination geometry and the nature of the metal ion.

Development of Analytical Techniques for Trace Analysis or Complex Mixture Characterization

The development of sensitive and selective analytical methods is essential for detecting and quantifying a compound in various matrices. For this compound, future research could focus on creating advanced analytical protocols.

Key areas for development include:

Chromatographic Methods: Optimizing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the separation and quantification of the compound and its potential impurities or derivatives. This could involve exploring different stationary phases and mobile phases.

Mass Spectrometry: Developing sensitive mass spectrometry-based methods, such as LC-MS/MS, for trace-level detection in complex mixtures. This would involve identifying characteristic fragmentation patterns for unambiguous identification.